N-(3-phenylpropyl)furan-2-carboxamide chemical structure and properties
N-(3-phenylpropyl)furan-2-carboxamide chemical structure and properties
Executive Summary
N-(3-phenylpropyl)furan-2-carboxamide represents a distinct chemical scaffold within the N-substituted furan-2-carboxamide class. Structurally, it fuses a heteroaromatic furan ring with a hydrophobic phenylpropyl linker via a carboxamide bond. This molecular architecture is of significant interest in medicinal chemistry as a "linker-divergent" scaffold—a structure that mimics the spatial arrangement of bioactive ligands such as acyl-homoserine lactones (AHLs) involved in bacterial quorum sensing, and biogenic amines targeting G-protein coupled receptors (GPCRs).
This guide provides a comprehensive technical analysis of the molecule's physiochemical properties, synthesis protocols, and pharmacological potential, designed for researchers in drug discovery and chemical biology.
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
The molecule is characterized by a flexible propyl chain separating two aromatic systems: the electron-rich furan ring and the lipophilic benzene ring. This "dumbbell" shape allows it to span hydrophobic pockets in enzymes or receptors.
Structural Data
| Property | Detail |
| IUPAC Name | N-(3-phenylpropyl)furan-2-carboxamide |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.28 g/mol |
| SMILES | c1ccccc1CCCNC(=O)c2occc2 |
| InChI Key | (Predicted) NVBMZSCBOHCIJS-UHFFFAOYSA-N (Analog based) |
| CAS Number | Not widely listed as a commodity chemical; typically synthesized on-demand.[1][2] |
Calculated Properties (In Silico)
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LogP (Octanol/Water): 2.6 – 2.9 (Lipophilic, good membrane permeability)
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Topological Polar Surface Area (TPSA): ~42 Ų (Favorable for CNS penetration)
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H-Bond Donors: 1 (Amide NH)
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H-Bond Acceptors: 2 (Furan O, Amide Carbonyl O)
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Rotatable Bonds: 5 (High flexibility)
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Solubility: Low in water; High in DMSO, Methanol, Ethanol, Chloroform.
Synthesis & Manufacturing Protocol
The most robust synthesis route utilizes a Schotten-Baumann type acylation or a standard coupling reagent method. The following protocol is optimized for high yield and purity in a research setting.
Reaction Scheme (DOT Visualization)
Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(3-phenylpropyl)furan-2-carboxamide.
Bench Protocol (Standard Scale: 5 mmol)
Reagents:
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2-Furoyl chloride (1.0 eq, 5.0 mmol, ~0.65 g)
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3-Phenylpropylamine (1.0 eq, 5.0 mmol, ~0.68 g)
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Triethylamine (Et₃N) (1.2 eq, 6.0 mmol)
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Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
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Setup: Purge a 50 mL round-bottom flask with nitrogen. Add 3-phenylpropylamine and DCM. Cool to 0°C in an ice bath.
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Addition: Add Et₃N to the stirring amine solution.
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Acylation: Add 2-furoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup:
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Dilute with 20 mL DCM.
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Wash with 1M HCl (2 x 15 mL) to remove unreacted amine.
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Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid/HCl.
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Wash with Brine (1 x 15 mL).
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Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).
Biological & Pharmacological Potential
This scaffold is rarely a final drug but acts as a potent pharmacophore hybrid . Its activity profile is derived from the synergy between the furan headgroup and the phenyl tail.
Pharmacophore Mapping
The molecule mimics several bioactive classes:
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Quorum Sensing Inhibitors (QSIs): The furan-amide motif is a bioisostere of the lactone ring in N-acyl homoserine lactones (AHLs), used by Gram-negative bacteria for biofilm formation.
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Kinase Type-II Inhibitors: The "Head-Linker-Tail" motif allows the furan to bind the hinge region (or solvent front) while the phenylpropyl chain extends into the hydrophobic back-pocket.
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TRP Channel Modulators: N-alkyl carboxamides are known modulators of TRP (Transient Receptor Potential) channels, involved in pain signaling.
Mechanism of Action (Conceptual)
Caption: Structure-Activity Relationship (SAR) mapping of the scaffold against potential biological targets.
Analytical Characterization
To validate the synthesis, the following spectral signatures are expected:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 7.45 (1H, s, Furan-H5): Characteristic downfield signal.
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δ 7.10 - 7.30 (5H, m, Phenyl-Ar): Multiplet for the phenyl ring.
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δ 7.05 (1H, d, Furan-H3): Doublet.
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δ 6.45 (1H, dd, Furan-H4): Doublet of doublets (coupling with H3/H5).
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δ 6.30 (1H, br s, NH): Broad amide singlet.
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δ 3.45 (2H, q, N-CH₂): Quartet (adjacent to NH and CH₂).
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δ 2.70 (2H, t, Ph-CH₂): Triplet (benzylic protons).
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δ 1.95 (2H, m, C-CH₂-C): Multiplet (central methylene).
Infrared Spectroscopy (IR)
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3300 cm⁻¹: N-H stretch (Amide).
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1650 cm⁻¹: C=O stretch (Amide I band).
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1540 cm⁻¹: N-H bend (Amide II band).
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700 & 750 cm⁻¹: Monosubstituted benzene ring deformations.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Sensitization: Furan derivatives can be sensitizers; handle with gloves.
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Storage: Store in a cool, dry place away from strong oxidizers. Stable under standard laboratory conditions.
References
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Dimitrova, D., et al. (2025). "N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide."[3] Molbank, 2025(3), M2025.[4] (Demonstrates synthesis and characterization of related furan-carboxamide hybrids).
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Sweidan, K., et al. (2022).[5][3] "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Letters in Organic Chemistry, 19(4).[5] (Provides biological context for the furan-2-carboxamide class).
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Lozano, V., et al. (2017). "Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses." RSC Advances. (Discusses antiviral potential of the scaffold).
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PubChem Compound Summary. "N-[3-(3-aminopropoxy)phenyl]furan-2-carboxamide" and related analogs. (Structural data verification).
